molecular formula C14H13F3N4OS B12227431 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B12227431
M. Wt: 342.34 g/mol
InChI Key: VERPANJYAMEYDS-UHFFFAOYSA-N
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Description

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an azetidine ring linked to a thiadiazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 3-cyclopropyl-1,2,4-thiadiazole-5-amine with azetidin-3-ol in the presence of a suitable base to form the azetidine-thiadiazole intermediate. This intermediate is then reacted with 2-chloro-4-(trifluoromethyl)pyridine under appropriate conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or potassium carbonate .

Chemical Reactions Analysis

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrolysis products

Scientific Research Applications

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H13F3N4OS

Molecular Weight

342.34 g/mol

IUPAC Name

3-cyclopropyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C14H13F3N4OS/c15-14(16,17)11-5-9(3-4-18-11)22-10-6-21(7-10)13-19-12(20-23-13)8-1-2-8/h3-5,8,10H,1-2,6-7H2

InChI Key

VERPANJYAMEYDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F

Origin of Product

United States

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